5-(4-Fluoro-phenyl)-furan-2-carbaldehyde
Overview
Description
“5-(4-Fluoro-phenyl)-furan-2-carbaldehyde” is a chemical compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also has a 4-fluoro-phenyl group attached to it .
Synthesis Analysis
While specific synthesis methods for “5-(4-Fluoro-phenyl)-furan-2-carbaldehyde” were not found, similar compounds are often synthesized through various methods including condensation reactions .Chemical Reactions Analysis
The chemical reactivity of “5-(4-Fluoro-phenyl)-furan-2-carbaldehyde” would depend on its specific structure. Furan rings, phenyl groups, and carbaldehyde groups each have their own typical reactivities .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(4-Fluoro-phenyl)-furan-2-carbaldehyde” would depend on its specific structure. For example, similar compounds like 4-fluorophenol have a boiling point of 185 °C and a melting point of 43-46 °C .Scientific Research Applications
Thermodynamic Properties
Research on similar furan-2-carbaldehyde derivatives, like nitrophenyl furan-2-carbaldehydes, highlights their thermodynamic properties. These studies involve determining temperature-dependent vapor pressures, standard enthalpies, entropies, Gibbs energies of sublimation and evaporation, and molar formation enthalpies. Such research contributes to optimizing synthesis, purification, and application processes (Dibrivnyi et al., 2015).
Vibrational Spectroscopy
Infrared and FT-Raman spectra of 5-(4-fluor-phenyl)-furan-2-carbaldehyde have been recorded and analyzed, with Density Functional Theory (DFT) calculations performed on its rotational isomers. These studies provide insights into the molecular structure and stability of such compounds (Iliescu et al., 2002).
Surface Enhanced Raman Spectroscopy
Surface-enhanced Raman (SER) spectroscopy of 5-(4-fluor-phenyl)-furan-2-carbaldehyde adsorbed on silver colloid has been investigated. This research explains phenomena like the absence of the carbonyl band in SER spectra due to hydration and the chemisorption of molecules on silver surfaces, which is crucial for understanding surface interactions in chemistry (Iliescu et al., 2002).
Bioactivity in Medicinal Chemistry
5-(4-Fluoro-phenyl)-furan-2-carbaldehyde has been utilized in the synthesis of novel heterocyclic compounds with potential biological activities. For example, pyrazole oxime ester derivatives containing the furan moiety exhibit acaricidal or insecticidal activities, demonstrating the compound's relevance in developing new bioactive substances (Shi et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(4-fluorophenyl)furan-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQKBILGSICMPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354191 | |
Record name | 5-(4-Fluoro-phenyl)-furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoro-phenyl)-furan-2-carbaldehyde | |
CAS RN |
33342-17-5 | |
Record name | 5-(4-Fluoro-phenyl)-furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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